2-Amino-5-(4-Fluorphenyl)thiophen-3-carboxamid

Übersicht

Beschreibung

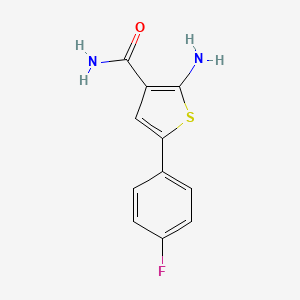

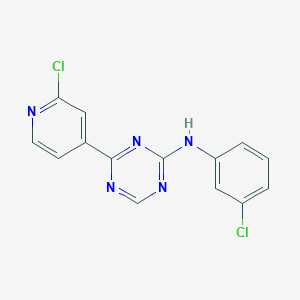

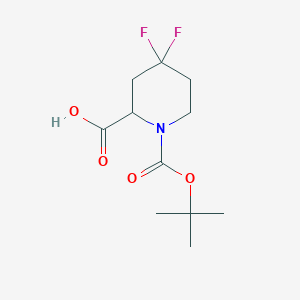

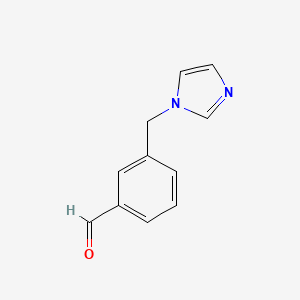

“2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide” is a compound with the molecular formula C11H9FN2OS . It has a molecular weight of 236.27 .

Molecular Structure Analysis

The molecular structure of “2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide” consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a fluorophenyl group and a carboxamide group .Physical and Chemical Properties Analysis

The compound “2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide” is a solid at room temperature . It has a boiling point of 220-221°C .Wissenschaftliche Forschungsanwendungen

Medizin: Antioxidans und Antibakterielles Mittel

Diese Verbindung wurde auf ihr Potenzial als Antioxidans und antibakterielles Mittel untersucht. Forschungen zeigen, dass Derivate von Thiophencarboxamid eine signifikante Hemmaktivität aufweisen, vergleichbar mit Ascorbinsäure, was auf ihre Verwendung zur Bekämpfung von oxidativem Stress hindeutet . Darüber hinaus haben sie hohe Aktivitätsindizes gegen pathogene Bakterien wie Staphylococcus aureus und Escherichia coli gezeigt, was sie bei der Entwicklung neuer Antibiotika wertvoll machen könnte .

Materialwissenschaften: Synthese von Azofarbstoffen

Thiophenderivate werden bei der Synthese von Azofarbstoffen verwendet, die Anwendungen bei der Herstellung von Materialien mit spezifischen optischen Eigenschaften haben. Die elektronenreiche Natur solcher Verbindungen macht sie für die Verwendung in Farbstoffen mit potentiellen nichtlinearen optischen (NLO) Eigenschaften geeignet, die im Bereich der Photonik wichtig sind .

Umweltwissenschaften: Entgiftungsuntersuchungen

Verbindungen wie 2-Amino-5-(4-Fluorphenyl)thiophen-3-carboxamid können in der Umweltwissenschaften als biomimetische Modelle für Studien verwendet werden, die sich mit Metallentgiftung und oxidativem Stress befassen . Dies kann dazu beitragen, die Umweltauswirkungen von Schwermetallen zu verstehen und Strategien für die Bioremediation zu entwickeln.

Biochemie: Neuroprotektive Forschung

In der Biochemie werden Thiophenderivate auf ihre neuroprotektiven Wirkungen untersucht. Sie wurden als potenzielle Serotonin-5-HT1A-Rezeptorantagonisten identifiziert, die Schutz vor ischämischem Zelltod bieten könnten, ein kritisches Forschungsgebiet bei neurodegenerativen Erkrankungen .

Pharmakologie: Arzneimittelentwicklung

Die strukturellen Eigenschaften von Thiophencarboxamid-Derivaten machen sie zu interessanten Kandidaten für die Arzneimittelentwicklung. Ihre Wechselwirkungen mit verschiedenen Proteinen und Enzymen können für die Entwicklung neuer Pharmazeutika untersucht werden, insbesondere in den Bereichen entzündungshemmende und analgetische Medikamente .

Safety and Hazards

The safety data sheet for “2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautions include avoiding inhalation, ingestion, skin and eye contact, and ensuring adequate ventilation when handling the compound .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiophene-based analogs have also been reported to possess a wide range of therapeutic properties .

Mode of Action

Similar compounds have been reported to interact with their targets and cause changes that result in various biological activities .

Biochemical Pathways

It’s known that similar compounds can affect a variety of pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Eigenschaften

IUPAC Name |

2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-7-3-1-6(2-4-7)9-5-8(10(13)15)11(14)16-9/h1-5H,14H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTAQVWRVWJQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(S2)N)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433148 | |

| Record name | 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61019-14-5 | |

| Record name | 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4R)-4-hydroxy-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1600112.png)

![2-Chlorothieno[2,3-c]pyridine](/img/structure/B1600125.png)